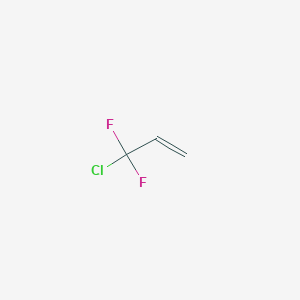

![molecular formula C13H13N3O3 B2540768 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-71-4](/img/structure/B2540768.png)

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) may also be included .Scientific Research Applications

2-nitro-TQ has a range of potential applications in scientific research. It can be used to study the properties of different molecules, such as their solubility, stability, and reactivity. It can also be used to study the structure and reactivity of proteins, as well as their interactions with other molecules. Furthermore, 2-nitro-TQ can be used to study the effects of different environmental conditions on the biochemical processes of cells.

Mechanism of Action

Target of Action

The primary target of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is the PI3K/Akt/FoxO3a signalling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signalling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation . The compound is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Biochemical Pathways

The affected pathway is the PI3K/Akt/FoxO3a signalling pathway . The inhibition of this pathway by the compound leads to a decrease in the expression of downstream effector proteins, which in turn results in the inhibition of cell proliferation and colony formation .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound substantially resulted in tumor growth inhibition .

Action Environment

It is known that the compound exhibits potent anticancer activities both in vitro and in vivo , suggesting that it may be effective in a variety of environments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-nitro-TQ for laboratory experiments is its ability to interact with a range of molecules, which makes it a useful tool for studying the properties of different molecules. However, there are some limitations to using 2-nitro-TQ for laboratory experiments. For example, it is a highly polar molecule, which can make it difficult to dissolve in certain solvents. Furthermore, it is a relatively new compound, which means that there is limited information available on its properties and effects.

Future Directions

There are a number of potential future directions for research on 2-nitro-TQ. One potential direction is to further investigate its effects on enzymes and proteins, as well as its interactions with other molecules. Another potential direction is to investigate its potential therapeutic applications, such as its potential anti-inflammatory and anti-cancer effects. Furthermore, further research could be conducted on its synthesis and properties, as well as its potential applications in the scientific research field.

Synthesis Methods

2-nitro-TQ was first synthesized in 2020 by a team of researchers from the University of Tokyo. The synthesis involves the reaction of 2-amino-TQ with nitrosyl chloride, followed by treatment with a base. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction yields 2-nitro-TQ as the sole product.

Safety and Hazards

properties

IUPAC Name |

2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEBFSMTFJJIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

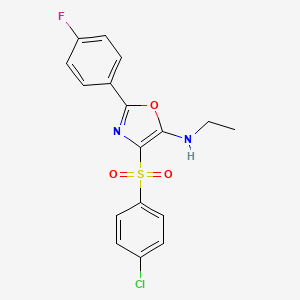

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

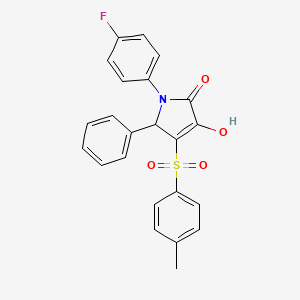

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)